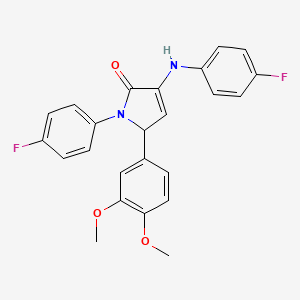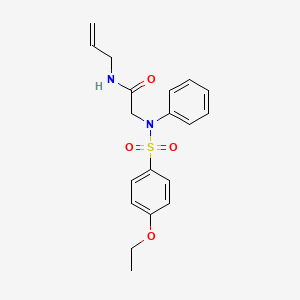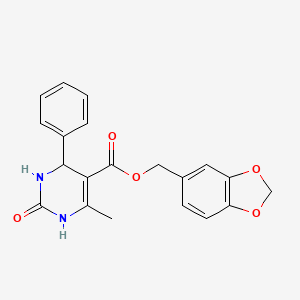![molecular formula C14H22FNO2 B5119502 2-[6-(2-Fluorophenoxy)hexylamino]ethanol](/img/structure/B5119502.png)
2-[6-(2-Fluorophenoxy)hexylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(2-Fluorophenoxy)hexylamino]ethanol is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group attached to a hexylamino chain, which is further connected to an ethanol moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(2-Fluorophenoxy)hexylamino]ethanol typically involves a multi-step process. One common method includes the reaction of 2-fluorophenol with 1-bromohexane to form 2-fluorophenoxyhexane. This intermediate is then reacted with ethanolamine under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[6-(2-Fluorophenoxy)hexylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activity, including its effects on cellular processes and signaling pathways.
Medicine: Research has explored its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[6-(2-Fluorophenoxy)hexylamino]ethanol involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways involved in inflammation, oxidative stress, and lipid metabolism. It has been found to activate certain receptors, leading to downstream effects that influence cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[6-(4-Chlorophenoxy)hexylamino]ethanol: This compound has a similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.
2-[6-(3-Phenylpropoxy)hexylamino]ethanol: This compound features a phenylpropoxy group, which imparts different chemical properties.
Uniqueness
2-[6-(2-Fluorophenoxy)hexylamino]ethanol is unique due to the presence of the fluorophenoxy group, which can influence its reactivity and interaction with biological targets. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-[6-(2-fluorophenoxy)hexylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FNO2/c15-13-7-3-4-8-14(13)18-12-6-2-1-5-9-16-10-11-17/h3-4,7-8,16-17H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCLYPAZFKISVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCCCNCCO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-1-(3-chloro-4-methylphenyl)-5-[(2-methyl-1-prop-2-enylindol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5119432.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B5119439.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![N-[(4-methylphenyl)methyl]-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide](/img/structure/B5119465.png)
![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![(4E)-4-[(3-bromo-4-ethoxyphenyl)methylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B5119478.png)
![10-nitro-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-2-carboxylic acid](/img/structure/B5119484.png)
![5-chloro-N-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B5119485.png)
![N-(1H-indol-3-ylmethyl)tricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B5119491.png)
![(2R*,6S*)-4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5119499.png)

![N-[(2E,5Z)-5-{3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5119528.png)
